molecular formula C19H16BrN3 B12183143 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12183143
M. Wt: 366.3 g/mol
InChI Key: JAYLNRQWJLNLFR-UHFFFAOYSA-N
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Description

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound with a molecular formula of C19H16BrN3 and a molecular weight of 366.26 g/mol. This molecule is built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide array of bioactive natural products and synthetic pharmaceuticals . The core structure is functionalized with a pyridazine ring, which is further substituted at the 6-position with a 4-bromophenyl group. This specific molecular architecture makes it a compound of interest for various research applications. The THIQ nucleus is recognized for its diverse biological activities, including potential applications in central nervous system (CNS) research , and as a key structural component in antitumor, antimicrobial, and anti-inflammatory agents . The incorporation of the pyridazine ring, a nitrogen-rich heterocycle, often influences the compound's electronic properties, binding affinity, and solubility, which can be leveraged in drug discovery and development programs. The bromophenyl substituent serves as a versatile synthetic handle for further chemical modifications via cross-coupling reactions, enabling structure-activity relationship (SAR) studies and the development of more complex or targeted molecular probes . This product is intended for research purposes only, such as in vitro assay development, chemical biology, and as a building block in synthetic chemistry. It is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C19H16BrN3

Molecular Weight

366.3 g/mol

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H16BrN3/c20-17-7-5-15(6-8-17)18-9-10-19(22-21-18)23-12-11-14-3-1-2-4-16(14)13-23/h1-10H,11-13H2

InChI Key

JAYLNRQWJLNLFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Boronic Acid Preparation

The 4-bromophenylboronic acid precursor is synthesized via Miyaura borylation of (4-bromophenyl)methanol using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 85°C. This reaction achieves yields exceeding 90% under inert conditions, with purification via silica gel chromatography (petroleum ether/ethyl acetate).

Pyridazine Functionalization

Subsequent coupling of the boronic acid with 6-chloropyridazine employs Pd(OAc)₂ and K₂CO₃ in a toluene/water biphasic system. For example, a reaction at 100°C for 48 hours yields 6-(4-bromophenyl)pyridazine with 85% efficiency. Alternative protocols using ultrasound irradiation and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduce reaction times to 20 minutes at 150°C.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline

The tetrahydroisoquinoline core is typically constructed via Bischler-Napieralski cyclization. Phenethylamine derivatives are treated with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the cyclic imine, followed by reduction with NaBH₄ or LiAlH₄.

Coupling Strategies for Fragment Assembly

The final step involves linking the pyridazine and tetrahydroisoquinoline units. Two predominant methods are observed:

Nucleophilic Aromatic Substitution

Reaction of 6-(4-bromophenyl)pyridazine with tetrahydroisoquinoline in the presence of K₂CO₃ in DMF at 80°C facilitates C-N bond formation. This method, however, suffers from moderate yields (60–70%) due to competing side reactions.

Buchwald-Hartwig Amination

Employing Pd₂(dba)₃ and XantPhos as a ligand system in toluene at 110°C improves efficiency, achieving yields up to 85%. For instance, coupling 6-(4-bromophenyl)pyridazine with 1,2,3,4-tetrahydroisoquinoline under these conditions affords the target compound with high purity after column chromatography (CHCl₃/MeOH 40:1).

Optimization and Scalability

Catalyst Screening

Comparative studies reveal that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing reaction times from 18 hours to 3 hours. Similarly, replacing EDC·HCl with HATU in amide couplings enhances yields from 76% to 91%.

Solvent Effects

Polar aprotic solvents like DMF accelerate SNAr reactions but necessitate rigorous drying to prevent hydrolysis. Conversely, dioxane/water mixtures in Suzuki couplings improve boronic acid solubility and reaction homogeneity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The tetrahydroisoquinoline protons resonate as multiplet signals at δ 2.8–3.2 ppm, while the pyridazine aromatic protons appear as doublets near δ 7.6–8.0 ppm.

  • LC-MS : Molecular ion peaks at m/z 382.0 ([M+H]⁺) confirm successful coupling.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O 70:30) shows ≥98% purity for optimized batches, with retention times of 6.2 minutes.

Challenges and Mitigation

Byproduct Formation

Homocoupling of boronic acids is minimized by maintaining a 1:1 stoichiometry with aryl halides and using degassed solvents.

Regioselectivity

Steric hindrance from the 4-bromophenyl group directs coupling to the pyridazine 6-position, as confirmed by NOESY experiments .

Chemical Reactions Analysis

Multicomponent Reactions

The tetrahydroisoquinoline core can be synthesized via multicomponent approaches combining aldehydes, amines, and boronic esters. For example, Suzuki-Miyaura coupling is employed to introduce the C-3/C-4 unit using 2-ethoxyvinyl pinacolboronate. This involves:

  • Condensation of ortho-brominated aromatic aldehydes (e.g., 2-bromobenzaldehyde) with aromatic amines (e.g., aniline) in the presence of acetic acid and methanol.

  • Subsequent reduction with NaCNBH₃ to form N-aryl benzylamines.

  • Suzuki coupling under Pd(PPh₃)₄ catalysis in 1,4-dioxane/H₂O to introduce the ethoxyvinyl group .

Key Reaction Conditions

StepReagents/SolventsYieldReference
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O34–41% (2 steps)
Reductive AminationEt₃SiH, TFA, DCM6–59% (2 steps)

Alkylation and Amide Formation

Patent literature describes alkylation of tetrahydroisoquinolines with substituted 2-bromo-acetic acid methyl esters, followed by hydrolysis and amide coupling. For example:

  • Alkylation of tetrahydroisoquinoline intermediates with methyl esters.

  • Hydrolysis to carboxylic acids, then amide formation using coupling reagents .

Example

StepReagentsProduct
Alkylation2-bromo-acetic acid methyl esterSubstituted tetrahydroisoquinoline ester
HydrolysisAqueous NaHCO₃Substituted tetrahydroisoquinoline acid
Amide CouplingEDCl, HOAtAmide derivatives

Stereochemical Control

Enantiomerically enriched tetrahydroisoquinolines are obtained via transfer hydrogenation using a chiral Ru(II)-complex catalyst. This method converts dihydroisoquinolines to tetrahydroisoquinolines with high enantiomeric excess .

Electrophilic Substitution

The bromophenyl group in the compound is susceptible to electrophilic substitution reactions. For example:

  • Nucleophilic aromatic substitution under basic conditions (e.g., TFA, DCM) could facilitate functionalization at the bromine site.

Rearrangements and Cyclizations

Tetrahydroisoquinoline frameworks undergo intramolecular reductive amination under acidic conditions (e.g., TFA, Et₃SiH) to form fused heterocycles. This is critical in constructing complex scaffolds like pyrrolo[2,1-a]isoquinolines .

Suzuki Coupling Mechanism

The reaction involves oxidative addition of Pd(0) to Ar-B bonds, transmetallation with boronic esters, and reductive elimination to form carbon-carbon bonds .

Reductive Amination

Intra- or intermolecular condensation of amines and aldehydes/ketones under acidic conditions (e.g., TFA) forms imine intermediates, which are reduced by hydride donors like Et₃SiH .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry:
Research indicates that compounds similar to 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline exhibit various biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects: The compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's. Research into related compounds has highlighted their role as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission .

2. Drug Development:
The synthesis of 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions aimed at optimizing its pharmacological properties. The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets.

Understanding the interactions of 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline with biological targets is crucial for elucidating its mechanism of action. Molecular docking studies have been employed to predict binding affinities and interactions with key enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogenated Aromatic Substitutions

  • 4-Fluorophenyl Analog (CAS 1018126-76-5): The 4-fluorophenyl derivative (C₁₉H₁₆FN₃) shares a nearly identical structure with the target compound, differing only in the halogen (F vs. Br). However, bromine’s higher lipophilicity could enhance membrane permeability .
  • 4-Bromophenyl Dihydroisoquinolinium Thiocyanate (): This compound, a dihydroisoquinolinium salt, demonstrates how bromine stabilizes aromatic interactions in crystallographic studies. Such stabilization may enhance binding to hydrophobic pockets in target proteins .

Functional Group Variations

  • Tetrazol-5-yl Derivatives (Compounds 26r, 26s, 26v) :
    Derivatives with a tetrazol-5-yl group at the 6-position exhibit potent PPARγ partial agonist activity. For example, compound 26v (with a 2-(2,5-dihydropyrrol-1-yl) group) showed enhanced potency due to hydrogen bonding capabilities of the tetrazole ring . In contrast, the bromophenyl group in the target compound lacks this acidic functionality, suggesting divergent pharmacological targets.

  • Methoxy-Substituted Derivatives (): Methoxy groups at the 6- or 7-position of tetrahydroisoquinoline are critical for bradycardic activity (e.g., compound 6c) . Similarly, a fluorobenzo[d]oxazol-2-yl derivative acts as an angiotensin II receptor antagonist . The absence of methoxy or oxazole groups in the target compound implies a distinct mechanism of action.

N-Substituted Derivatives and Neurotoxicity

  • N-Methylated Derivatives (): N-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives are metabolized to neurotoxic isoquinolinium ions via MAO enzymes, mimicking MPTP-induced Parkinsonism .
  • 2-(3-Piperidyl) Derivatives () :
    Piperidyl-substituted compounds (e.g., 6c) demonstrate specificity for bradycardic activity, highlighting the importance of aliphatic amine groups in cardiovascular targeting. The pyridazine ring in the target compound may offer different electronic or steric effects compared to piperidine .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Biological Activity Key Findings References
Target Compound 6-(4-Bromophenyl)pyridazin-3-yl Unknown (structural analog data) Enhanced lipophilicity vs. F analog
4-Fluorophenyl Analog (CAS 1018126-76-5) 6-(4-Fluorophenyl)pyridazin-3-yl Undisclosed Higher electronegativity vs. Br
Compound 26v (Tetrazol-5-yl derivative) 6-Tetrazol-5-yl, 7-oxazole with dihydropyrrol PPARγ partial agonist (EC₅₀: 12 nM) SAR: Cycloaliphatic amines enhance activity
Compound 6c (Piperidyl derivative) 6,7-Dimethoxy, 3-piperidyl Bradycardic agent (ED₅₀: 0.5 mg/kg) Methoxy groups critical for potency

Research Findings and SAR Insights

  • Substituent Position Matters : Methoxy groups at the 6- or 7-position () and tetrazole at the 6-position () are critical for activity in their respective targets. The 4-bromophenyl group in the target compound may occupy similar spatial regions but lacks hydrogen-bonding capacity.
  • Metabolic Stability: Unlike N-methylated analogs, the target compound’s unmodified tetrahydroisoquinoline core may reduce oxidation to neurotoxic metabolites .
  • Halogen Effects : Bromine’s lipophilicity may improve bioavailability compared to fluorine, but its larger size could hinder binding in sterically restricted targets .

Biological Activity

2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by its unique structural features, including a pyridazine ring and a tetrahydroisoquinoline moiety. Its molecular formula is C19H16BrN3, with a molecular weight of 366.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C19H16BrN3
Molecular Weight 366.3 g/mol
IUPAC Name 2-[6-(4-bromophenyl)pyridazin-3-yl]-3,4-dihydro-1H-isoquinoline
InChI Key JAYLNRQWJLNLFR-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

The biological activity of 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies have indicated that derivatives of pyridazine can inhibit enzymes such as phosphodiesterase (PDE), which are crucial in various physiological processes including signal transduction and cellular proliferation.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and the inhibition of cell cycle progression. A study evaluating similar pyridazine derivatives reported IC50 values indicating potent activity against breast cancer cell lines .

Antimicrobial Effects

In addition to its anticancer properties, 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline has been investigated for antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyridazine derivatives. The study found that compounds bearing the pyridazine ring demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, revealing that some derivatives had MIC values lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-[6-(4-Bromophenyl)pyridazin-3-yl]-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridazine and tetrahydroisoquinoline precursors. For example, refluxing in absolute ethanol with amines (e.g., 2-amino-thiophene derivatives) under controlled conditions (5+ hours) can yield heterocyclic intermediates. Purification via column chromatography or recrystallization is critical to achieve >97% purity. Reaction parameters (temperature, solvent, catalyst) must be optimized to avoid side products like thiocyanate salts, which can form unexpectedly during crystallization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve crystal packing and confirm stereochemistry (e.g., unexpected salt formation observed in related tetrahydroisoquinoline derivatives ).
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify substituent positions and aromatic proton coupling.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>97% threshold recommended for biological assays).

Q. What biological activities are associated with tetrahydroisoquinoline derivatives, and how are they evaluated?

  • Methodological Answer : Tetrahydroisoquinolines exhibit bioactivity in neurological and anticancer research. Standard assays include:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets).
  • Cell viability assays (MTT or ATP-luminescence) using cancer cell lines.
  • Binding affinity studies (SPR or radioligand displacement) for receptor targets. Prior studies highlight structural modifications (e.g., bromophenyl groups) enhancing lipophilicity and target engagement .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the tetrahydroisoquinoline ring.
  • Protect from light to avoid photodegradation of the bromophenyl moiety.
  • Use anhydrous solvents (e.g., absolute ethanol) during synthesis to minimize hydrolysis.

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Perform docking studies (AutoDock, Schrödinger) to predict binding poses in target proteins (e.g., kinases).
  • Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity.
  • MD simulations (GROMACS) can assess dynamic interactions, such as bromophenyl π-stacking in hydrophobic pockets. Validate predictions with in vitro assays .

Q. How should researchers address contradictions in reported bioactivity data for tetrahydroisoquinoline derivatives?

  • Methodological Answer :

  • Cross-validate experimental conditions (e.g., cell line specificity, assay pH, and incubation time).
  • Analyze structural variations (e.g., salt vs. freebase forms, as seen in thiocyanate hemihydrate derivatives ).
  • Use orthogonal assays (e.g., SPR and cellular thermal shift assays) to confirm target engagement.

Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematically modify substituents (e.g., halogen substitution on the phenyl ring, pyridazine N-alkylation).
  • Test derivatives in parallel assays (e.g., enzymatic inhibition + cytotoxicity).
  • Apply multivariate statistical analysis (PCA or PLS) to identify critical physicochemical parameters (logP, polar surface area) .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • LC-MS/MS with isotopic internal standards for plasma/tissue quantification.
  • Microscopy-coupled Raman spectroscopy to localize the compound in cellular compartments.
  • X-ray photoelectron spectroscopy (XPS) to study surface interactions in drug-delivery systems.

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